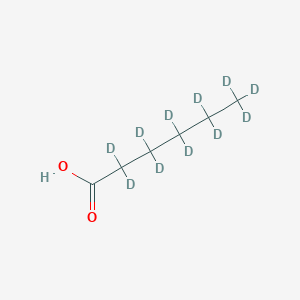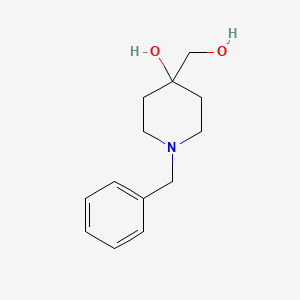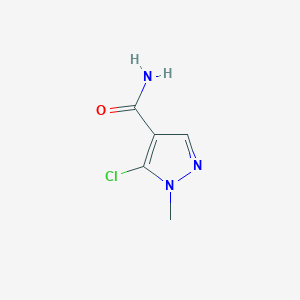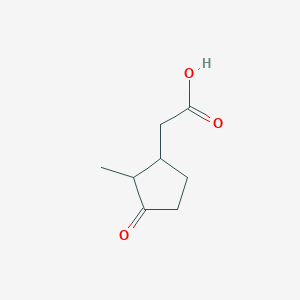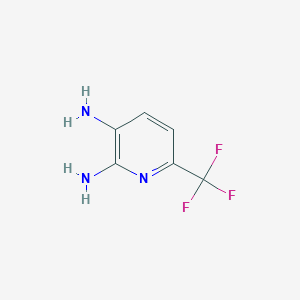
6-(Trifluorométhyl)pyridine-2,3-diamine
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-2,3-diamine, also known as 6-TFMPDA, is an organic compound used in a variety of scientific and industrial applications. It is a colorless, odorless, and crystalline solid with a melting point of 81–83 °C and a boiling point of 132 °C. 6-TFMPDA is a trifluoromethylated amine and is a derivative of pyridine. It is a versatile compound that has a variety of uses in the laboratory, including in the synthesis of organic compounds and in the production of pharmaceutical products.
Applications De Recherche Scientifique
Applications Agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), y compris le « 6-(Trifluorométhyl)pyridine-2,3-diamine », sont largement utilisés dans l’industrie agrochimique . L’utilisation principale des dérivés de TFMP est la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant du TFMP ont obtenu des dénominations communes ISO .
Applications Pharmaceutiques
Plusieurs dérivés de TFMP sont également utilisés dans l’industrie pharmaceutique . Cinq produits pharmaceutiques contenant la fraction TFMP ont obtenu l’autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d’essais cliniques .
Applications Vétérinaires
Dans l’industrie vétérinaire, deux produits contenant la fraction TFMP ont obtenu l’autorisation de mise sur le marché . Ces produits sont utilisés pour traiter diverses affections chez les animaux .
Propriétés de Lutte Contre les Ravageurs
La présence de fluor et de la structure de la pyridine dans les dérivés de TFMP, y compris le « this compound », se traduit par des propriétés de lutte contre les ravageurs supérieures par rapport aux insecticides traditionnels contenant du phényle .
Développement de Produits Organiques Fluorés
Le développement de composés organiques contenant du fluor, y compris les dérivés de TFMP, a conduit à de nombreuses avancées récentes dans les domaines des produits agrochimiques, des produits pharmaceutiques et des matériaux fonctionnels . Les effets du fluor et des fractions contenant du fluor sur les activités biologiques et les propriétés physiques des composés ont valu au fluor une place unique dans l’arsenal du chimiste de la découverte .
Applications Futures
Compte tenu des propriétés physicochimiques uniques de l’atome de fluor et des caractéristiques uniques de la fraction pyridine, il est prévu que de nombreuses applications nouvelles du TFMP, y compris le « this compound », seront découvertes à l’avenir .
Orientations Futures
The future directions for the research and application of “6-(Trifluoromethyl)pyridine-2,3-diamine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are widely used in the agrochemical and pharmaceutical industries . They are particularly effective in protecting crops from pests .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More research is needed to fully understand the specific interactions between this compound and its targets.
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical fields
Pharmacokinetics
The pharmacokinetic properties of 6-(Trifluoromethyl)pyridine-2,3-diamine are as follows :
Result of Action
It’s known that tfmp derivatives have significant impacts in the agrochemical and pharmaceutical industries . More research is needed to fully understand the specific effects of this compound at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
6-(Trifluoromethyl)pyridine-2,3-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure enhances its reactivity and binding affinity. This compound has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thus affecting the metabolism of other compounds .
Cellular Effects
The effects of 6-(Trifluoromethyl)pyridine-2,3-diamine on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may inhibit certain kinases, thereby altering signal transduction pathways and affecting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)pyridine-2,3-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group enhances its binding affinity, allowing it to interact more effectively with target proteins. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Trifluoromethyl)pyridine-2,3-diamine can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)pyridine-2,3-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s impact becomes more significant beyond a certain dosage .
Metabolic Pathways
6-(Trifluoromethyl)pyridine-2,3-diamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting the metabolism of other compounds. This compound may also impact metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with cofactors and other biomolecules further modulate its effects on metabolic pathways .
Transport and Distribution
Within cells and tissues, 6-(Trifluoromethyl)pyridine-2,3-diamine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, influencing its localization and accumulation. This compound’s distribution can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUJMRIVQEHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470480 | |
| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683242-79-7 | |
| Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
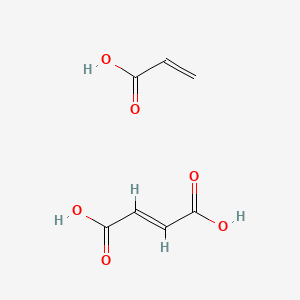

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
